3-(5-Methylfuran-2-yl)-4,5-dihydro-1H-pyrazole
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Overview
Description
3-(5-Methylfuran-2-yl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound that features a furan ring fused with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylfuran-2-yl)-4,5-dihydro-1H-pyrazole typically involves the reaction of 5-methylfurfural with hydrazine derivatives under controlled conditions. One common method includes the condensation of 5-methylfurfural with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(5-Methylfuran-2-yl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The pyrazole ring can be reduced to form dihydropyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydropyrazoles and fully reduced pyrazoles.
Substitution: Various substituted furan and pyrazole derivatives.
Scientific Research Applications
3-(5-Methylfuran-2-yl)-4,5-dihydro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals .
Mechanism of Action
The mechanism of action of 3-(5-Methylfuran-2-yl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methylfuran: Another furan derivative with similar structural features but different reactivity and applications.
5-Methylfurfural: A precursor in the synthesis of 3-(5-Methylfuran-2-yl)-4,5-dihydro-1H-pyrazole, with its own unique properties and uses.
Dihydropyrazoles: Reduced forms of pyrazoles that share some structural similarities but differ in their chemical behavior and applications .
Uniqueness
This compound stands out due to its fused ring structure, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C8H10N2O |
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Molecular Weight |
150.18 g/mol |
IUPAC Name |
3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazole |
InChI |
InChI=1S/C8H10N2O/c1-6-2-3-8(11-6)7-4-5-9-10-7/h2-3,9H,4-5H2,1H3 |
InChI Key |
ALXPVIDNJAFKCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=NNCC2 |
Origin of Product |
United States |
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